molecular formula C5H6ClN3OS B6165129 2-(2-chloro-1,3-thiazol-4-yl)acetohydrazide CAS No. 1824305-69-2

2-(2-chloro-1,3-thiazol-4-yl)acetohydrazide

Cat. No.: B6165129
CAS No.: 1824305-69-2
M. Wt: 191.6
InChI Key:
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Description

2-(2-chloro-1,3-thiazol-4-yl)acetohydrazide is a heterocyclic compound containing a thiazole ring, which is known for its diverse biological activities The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-1,3-thiazol-4-yl)acetohydrazide typically involves the reaction of 2-chloro-1,3-thiazole-4-carboxylic acid with hydrazine hydrate. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-1,3-thiazol-4-yl)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the thiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

2-(2-chloro-1,3-thiazol-4-yl)acetohydrazide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(2-chloro-1,3-thiazol-4-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1,3-thiazole-4-carboxylic acid
  • 2-(2-chloro-1,3-thiazol-4-yl)acetic acid
  • 2-(2-chloro-1,3-thiazol-4-yl)acetohydrazone

Uniqueness

2-(2-chloro-1,3-thiazol-4-yl)acetohydrazide is unique due to its specific structure, which combines the thiazole ring with an acetohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1824305-69-2

Molecular Formula

C5H6ClN3OS

Molecular Weight

191.6

Purity

95

Origin of Product

United States

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